molecular formula C11H17N3O B1439686 3-[(1-Phenylethyl)amino]propanohydrazide CAS No. 1040688-56-9

3-[(1-Phenylethyl)amino]propanohydrazide

Cat. No.: B1439686
CAS No.: 1040688-56-9
M. Wt: 207.27 g/mol
InChI Key: OVXPHUDZHVWWGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Phenylethyl)amino]propanohydrazide typically involves the reaction of 3-chloropropanohydrazide with 1-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Phenylethyl)amino]propanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Phenylethyl)amino]propanohydrazide is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Phenylethyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Phenylethyl)amino]propanoic acid hydrazide
  • 3-[(1-Phenylethyl)amino]propylhydrazine
  • 3-[(1-Phenylethyl)amino]propionamide

Uniqueness

3-[(1-Phenylethyl)amino]propanohydrazide is unique due to its specific structural features, such as the phenylethyl group and the hydrazide moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized research applications .

Properties

IUPAC Name

3-(1-phenylethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(10-5-3-2-4-6-10)13-8-7-11(15)14-12/h2-6,9,13H,7-8,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXPHUDZHVWWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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